tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate
Description
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-2,3-dihydrochromen-6-yl)carbamate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-9-4-5-12-10(8-9)11(16)6-7-18-12/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
MPYOJWISFVDHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCC2=O |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Reaction with tert-Butyl Chloroformate
One common method to prepare tert-butyl carbamates involves reacting an amine with tert-butyl chloroformate under basic conditions. For this compound:
- The 6-amino-4-oxo-3,4-dihydro-2H-1-benzopyran intermediate is reacted with tert-butyl chloroformate.
- The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or sodium bicarbonate is used to neutralize HCl formed during the reaction.
- The reaction is typically performed at low temperature (0–5 °C) to control reactivity and prevent side reactions.
Protection of Hydroxyl or Amino Groups Using tert-Butyl Carbamate
If the starting material contains a free hydroxyl group at the 6-position, it can be converted to an amine or directly carbamoylated:
- Hydroxyl group oxidation to aldehyde or amine intermediates may be performed using reagents such as manganese(IV) oxide or pyridinium chlorochromate.
- Oxidation conditions are mild (room temperature, 15–16 hours) in solvents like dichloromethane or chloroform.
- After oxidation, the intermediate is treated with tert-butyl carbamate-forming reagents.
Coupling Reactions Using Carbodiimides
Carbamate formation can also be achieved via coupling reactions using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- The acid or amine intermediate is activated by EDC at low temperature (-15 to 5 °C).
- The reaction mixture is stirred for 1 to 5 hours at room temperature.
- Workup involves extraction with ethyl acetate and washing to isolate the carbamate product.
- Yields reported in similar carbamate syntheses range from 70% to 85% under optimized conditions.
Alternative Oxidation Methods for Intermediate Preparation
Oxidation of benzyl alcohol derivatives to aldehydes, which are precursors for carbamate formation, can be performed by:
| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Manganese(IV) oxide | Dichloromethane | 20 °C | 16 h | 80 | Mild oxidation, filtered through celite |
| Pyridinium chlorochromate + Sodium acetate | Dichloromethane | 25 °C | 1 h | 70 | Faster reaction, requires careful workup |
| Manganese(IV) oxide | Chloroform | 20 °C | 15 h | 95 | High yield, requires column chromatography |
These oxidation steps provide aldehyde intermediates for subsequent carbamate coupling.
Detailed Experimental Procedure Example
Step 1: Preparation of 6-Amino-4-oxo-3,4-dihydro-2H-1-benzopyran
- Starting from 6-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran, convert the hydroxyl group to an amine via nitration followed by reduction or direct amination methods.
Step 2: Carbamate Formation
- Dissolve 6-amino-4-oxo-3,4-dihydro-2H-1-benzopyran (1 equiv) in dry dichloromethane.
- Cool the solution to 0 °C under inert atmosphere.
- Add triethylamine (1.2 equiv) and tert-butyl chloroformate (1.1 equiv) dropwise.
- Stir the reaction at 0–5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction with water, extract with dichloromethane, wash organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to obtain tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate as a white solid.
Analytical Data and Characterization
Typical characterization includes:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the tert-butyl carbamate group and benzopyranone moiety.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Carbamate carbonyl stretch around 1700 cm⁻¹ and lactone carbonyl stretch near 1750 cm⁻¹.
- Melting Point: Consistent with literature values for purity assessment.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of benzyl alcohol to aldehyde | Manganese(IV) oxide, DCM, 20 °C, 16 h | 80 | Mild, scalable |
| Oxidation via PCC + sodium acetate | PCC, sodium acetate, DCM, 25 °C, 1 h | 70 | Faster, requires careful workup |
| Carbamate formation via tert-butyl chloroformate | tert-butyl chloroformate, triethylamine, DCM, 0–5 °C | 75–85 | Standard carbamate protection |
| Carbamate formation via EDC coupling | EDC, DCM, -15 to 25 °C, 1–5 h | 84 | High yield, mild conditions |
Chemical Reactions Analysis
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate with structurally analogous carbamate derivatives, focusing on molecular features, substituents, and physicochemical properties. Data are compiled from diverse sources, including PharmaBlock Sciences and chemical databases.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Notable Differences |
|---|---|---|---|---|
| This compound | 1392810-23-9 | C₁₄H₁₇NO₄ | Benzopyran-4-one core with Boc-protected amine at position 6 | Reference compound; chromene backbone with fused oxygen heterocycle |
| tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate | 1330069-67-4 | C₁₀H₁₉NO₃ | Cyclopentyl ring with hydroxyl and Boc-protected amine substituents in trans configuration | Smaller, non-aromatic ring system; lacks chromene’s conjugated π-system |
| tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate | 1932203-04-7 | C₁₁H₂₀N₂O₂ | Bicyclo[2.2.1]heptane scaffold with Boc-protected amine and nitrogen bridgehead | Rigid bicyclic structure; nitrogen incorporation alters electronic properties |
| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1523530-57-5 | C₁₁H₂₂N₂O₂ | Piperidine ring with methyl substituent and Boc-protected amine | Saturated six-membered ring; methyl group enhances hydrophobicity |
| tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | Not provided | C₁₄H₂₃NO₃ | Bicyclo[2.2.2]octane scaffold with formyl and Boc-protected amine groups | High steric bulk; formyl group introduces reactivity for further functionalization |
Structural and Functional Analysis
Core Backbone Diversity: The target compound features a benzopyranone system, which is aromatic and planar, enabling π-π stacking interactions. In contrast, analogs like bicyclo[2.2.1]heptane derivatives (e.g., 1932203-04-7) exhibit three-dimensional rigidity, favoring selective binding in enzyme active sites . Cyclopentyl (1330069-67-4) and piperidine (1523530-57-5) analogs lack aromaticity, reducing conjugation but improving metabolic stability in biological systems .
Substituent Effects :
- Hydroxyl groups (e.g., 1330069-67-4) enhance solubility but may increase susceptibility to oxidation. The Boc group in all compounds improves synthetic handleability .
- Methyl and trifluoromethyl substituents (e.g., 1523530-57-5) modulate lipophilicity, impacting membrane permeability and bioavailability .
Research Findings and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, limiting direct comparison with analogs .
Biological Activity
Tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate is an organic compound belonging to the benzopyran class, which is known for its diverse biological activities. This compound features a tert-butyl carbamate group attached to a benzopyran ring, imparting unique chemical and biological properties that are of significant interest in medicinal chemistry.
- Molecular Formula : C₁₄H₁₇N₁O₄
- Molecular Weight : 263.29 g/mol
- Melting Point : 154-156 °C
- CAS Number : 1159340-13-2
The precise biological targets of this compound remain largely unknown. However, compounds within the benzopyran family have been shown to exhibit various mechanisms of action, including antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Properties
Research indicates that benzopyran derivatives can act as antioxidants. The presence of the benzopyran ring allows for the scavenging of free radicals, which is crucial in preventing oxidative stress-related cellular damage.
Neuroprotective Effects
Studies have suggested that certain benzopyran derivatives possess neuroprotective properties. For instance, in vitro studies have shown that similar compounds can inhibit β-secretase and acetylcholinesterase activities, which are implicated in neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with related compounds reduced TNF-α levels in astrocytes exposed to amyloid beta peptides.
Case Studies and Research Findings
- In Vitro Studies :
-
In Vivo Studies :
- In an animal model, a related compound was tested for its ability to inhibit amyloidogenesis after scopolamine administration. The findings showed a moderate protective effect against neuronal damage induced by Aβ peptides, although no significant differences were noted compared to established treatments like galantamine .
- Comparison with Other Compounds :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-(4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of an amine group on a benzopyran scaffold. A common approach involves reacting 6-amino-4-oxo-3,4-dihydro-2H-1-benzopyran with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation. Purity is monitored via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate the benzopyran core and carbamate group. Key signals include the tert-butyl singlet (~1.4 ppm) and aromatic protons (6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software resolves bond lengths and angles, particularly the carbamate linkage and benzopyran conformation .
Q. What analytical techniques are critical for assessing the compound’s purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research use).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition above 150°C suggests storage at ≤–20°C in inert atmospheres.
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the carbamate group via LC-MS .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected regioselectivity) are addressed by comparing experimental X-ray structures with computational models (DFT). For example, SHELXL-refined data can reveal steric effects from the tert-butyl group that influence nucleophilic attack sites . Pairing crystallography with kinetic studies (e.g., Eyring plots) clarifies whether observed products arise from thermodynamic or kinetic control.
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to targets like kinases or GPCRs.
- Molecular Docking : Uses the compound’s 3D structure (from crystallography or PubChem data) to predict binding poses in active sites .
- Enzyme Inhibition Assays : Dose-response curves (IC) in buffer systems (pH 7.4, 37°C) identify inhibitory potential. For example, the benzopyran core may mimic natural substrates in oxidoreductases .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- QSAR Modeling : Correlates structural features (e.g., substituents on the benzopyran ring) with bioactivity using descriptors like logP and polar surface area.
- ADMET Prediction : Tools like SwissADME forecast solubility, permeability, and metabolic stability. Modifying the tert-butyl group may improve CNS penetration .
- Free Energy Perturbation (FEP) : Simulates ligand–target binding to prioritize synthetic targets .
Q. What experimental designs are optimal for probing the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4), human plasma, or liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
- Radiolabeling : Incorporate C or H isotopes to track metabolic pathways.
- Mass Balance Studies : Identify major metabolites (e.g., hydrolyzed carbamate) and assess their toxicity .
Key Considerations for Researchers
- Synthetic Challenges : The tert-butyl group’s steric bulk may hinder reactions; microwave-assisted synthesis or flow chemistry can improve yields .
- Data Contradictions : Conflicting bioactivity results may arise from impurity batches. Always cross-validate with orthogonal techniques (e.g., NMR + HRMS).
- Safety : While not classified as hazardous, use PPE (gloves, goggles) due to potential irritancy from hydrolysis byproducts (e.g., CO and amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
